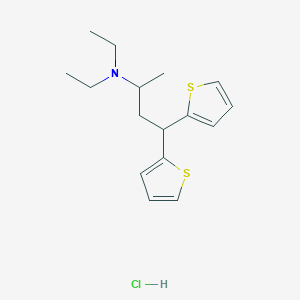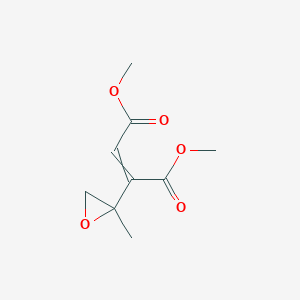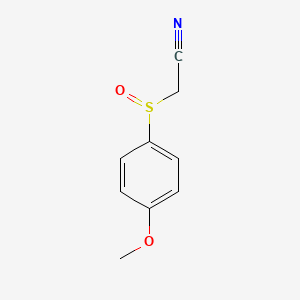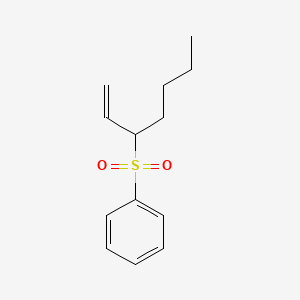
4,5,5-Trimethyl-3-pentylfuran-2(5h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,5-Trimethyl-3-pentylfuran-2(5h)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5-Trimethyl-3-pentylfuran-2(5h)-one can be achieved through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable pentyl-substituted precursor, cyclization can be induced using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such compounds typically involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5,5-Trimethyl-3-pentylfuran-2(5h)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while substitution reactions can introduce various acyl or alkyl groups.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving furan derivatives.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as a flavoring agent or in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5,5-Trimethyl-3-pentylfuran-2(5h)-one would depend on its specific interactions with molecular targets. In general, furans can interact with enzymes, receptors, or other biomolecules, influencing various biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: Another furan derivative with different substitution patterns.
3-Methyl-2-pentylfuran: Similar structure with variations in the alkyl groups.
Furfural: A well-known furan derivative used in various industrial applications.
Uniqueness
4,5,5-Trimethyl-3-pentylfuran-2(5h)-one’s unique substitution pattern may confer distinct chemical and physical properties, making it valuable for specific applications where other furan derivatives may not be suitable.
Properties
CAS No. |
64132-12-3 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
4,5,5-trimethyl-3-pentylfuran-2-one |
InChI |
InChI=1S/C12H20O2/c1-5-6-7-8-10-9(2)12(3,4)14-11(10)13/h5-8H2,1-4H3 |
InChI Key |
TZTRANMUKZPGQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(OC1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)
![Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14506498.png)
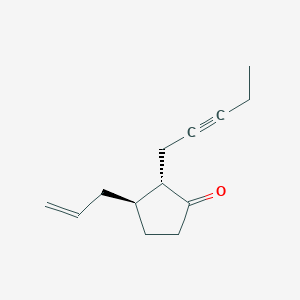
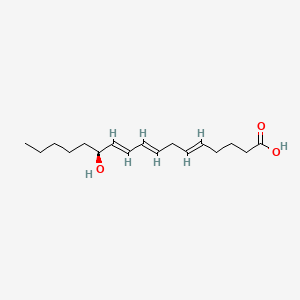
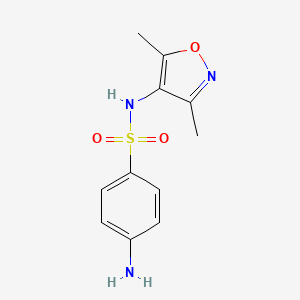
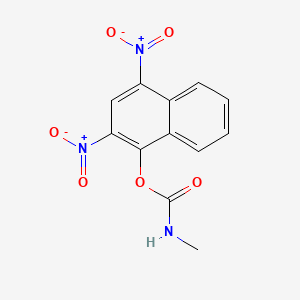
acetate](/img/structure/B14506523.png)
![1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene](/img/structure/B14506530.png)
![N-[Bis(dimethylamino)methylidene]octanamide](/img/structure/B14506544.png)
